1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by the presence of bromine, methoxy groups, and trifluoroethanol
Preparation Methods
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-bromo-3,4-dimethoxybenzene with trifluoroethanol under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:
- 2-bromo-3,4-dimethoxyphenylacetonitrile
- 2-bromo-3,4-dimethoxyphenylacetyl chloride
- 2-bromo-3,4-dimethoxyphenylmethanol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C10H10BrF3O3 |
---|---|
Molecular Weight |
315.08 g/mol |
IUPAC Name |
1-(2-bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H10BrF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4,9,15H,1-2H3 |
InChI Key |
SCIZJADGNDODOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(F)(F)F)O)Br)OC |
Origin of Product |
United States |
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